6-Fluoro-2,3-dihydro-1h-inden-1-ol

Description

The exact mass of the compound 6-Fluoro-2,3-dihydro-1h-inden-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Fluoro-2,3-dihydro-1h-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,3-dihydro-1h-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

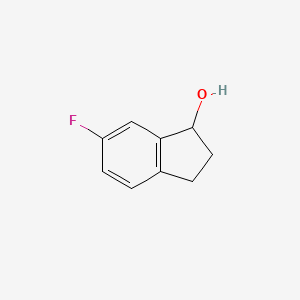

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUAHEPQMQFYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52085-94-6 | |

| Record name | 6-fluoro-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of a Fluorinated Indanol Scaffold

An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol

6-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated derivative of indanol, a bicyclic molecule containing a benzene ring fused to a five-membered ring. The strategic placement of a fluorine atom on the aromatic ring and a hydroxyl group on the aliphatic ring makes this compound a highly valuable and versatile building block, particularly in the field of medicinal chemistry.

The introduction of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The hydroxyl group provides a convenient synthetic handle for further molecular elaboration. Consequently, 6-fluoro-2,3-dihydro-1H-inden-1-ol, especially its chiral enantiomers, serves as a crucial intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and applications for professionals in drug discovery and chemical research.

Physicochemical and Structural Properties

6-Fluoro-2,3-dihydro-1H-inden-1-ol is typically encountered as a colorless oil or a light-yellow liquid at ambient temperature.[2][3] Its core structure consists of a 2,3-dihydro-1H-indene (indan) backbone, functionalized with a fluorine atom at the 6-position of the aromatic ring and a hydroxyl group at the 1-position of the cyclopentanol moiety.

| Property | Value | Source(s) |

| IUPAC Name | 6-Fluoro-2,3-dihydro-1H-inden-1-ol | N/A |

| CAS Number | 52085-94-6 (Racemate) | [3][4] |

| Molecular Formula | C₉H₉FO | [3] |

| Molecular Weight | 152.16 g/mol | [3] |

| Appearance | Colorless oil to light-yellow liquid | [2][3] |

| Melting Point | Not reported (liquid at room temp.) | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents like methanol, dichloromethane, and toluene. | [5] |

Spectroscopic and Analytical Profile

Accurate structural confirmation is paramount in synthesis. Below is a summary of the key spectroscopic data used to characterize 6-Fluoro-2,3-dihydro-1H-inden-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR provides a clear fingerprint of the molecule's structure. Data reported for a solution in CDCl₃ at 400 MHz shows characteristic peaks for the aromatic protons, the carbinol proton (CH-OH), and the aliphatic methylene protons.[1]

-

Aromatic Region (δ 6.90-7.20 ppm): Three distinct signals corresponding to the protons on the fluorinated benzene ring. The coupling patterns (doublet of doublets, triplet of doublets) are indicative of their positions relative to each other and the fluorine atom.

-

Carbinol Proton (δ ~5.18 ppm): A triplet at approximately 5.18 ppm corresponds to the proton attached to the same carbon as the hydroxyl group (H1).[1]

-

Aliphatic Region (δ 1.90-3.10 ppm): A series of multiplets representing the four protons of the two methylene groups (C2 and C3) in the five-membered ring.[1]

-

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of an aryl fluoride. The precise chemical shift would require experimental determination but is a key identifier for fluorinated compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorption band is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the molecular ion [M]⁺ of C₉H₉FO is readily calculated and confirmed experimentally.[1][2]

Synthesis and Reactivity

The most common and efficient synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-ol is through the stereoselective reduction of its corresponding ketone, 6-fluoro-2,3-dihydro-1H-inden-1-one.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Asymmetric Reduction

The following protocol is adapted from a documented large-scale synthesis for the (S)-enantiomer, demonstrating a field-proven methodology.[5] This process is a cornerstone of asymmetric synthesis, where a chiral catalyst guides the reaction to form predominantly one enantiomer.

Step-by-Step Methodology:

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with an overhead stirrer, thermocouple, addition funnels, and a nitrogen inlet to ensure an inert atmosphere.

-

Catalyst Preparation: Charge the reactor with (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) under a nitrogen purge.

-

Borane Addition: Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) to the catalyst solution while maintaining a low temperature (e.g., 0-5 °C).

-

Substrate Addition: Slowly add a solution of the starting material, 6-fluoro-2,3-dihydro-1H-inden-1-one, dissolved in a suitable solvent like tetrahydrofuran (THF), to the reaction mixture. The temperature should be carefully controlled throughout the addition.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, typically methanol, at a low temperature to decompose any excess borane.

-

Workup and Isolation: The reaction mixture is then subjected to an aqueous workup, which may involve washing with a mild acid, a base, and brine. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel to yield the highly pure 6-fluoro-2,3-dihydro-1H-inden-1-ol.

Key Applications in Research and Development

The primary utility of 6-fluoro-2,3-dihydro-1H-inden-1-ol is as a chiral intermediate in the synthesis of pharmaceuticals. Its structure is a key component of molecules designed to interact with specific biological targets.

Case Study: Intermediate in Cancer Therapeutics

A prominent, documented application is its use in the synthesis of 3-((1R)-6-fluoro-2,3-dihydro-1H-inden-1-yl)-N-(3-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-5-amine .[5] This complex molecule is a potent inhibitor of certain protein kinases and has been investigated for the treatment of cancers.[5]

Caption: Role as an intermediate in kinase inhibitor synthesis.

In this synthetic pathway, the hydroxyl group of the indanol is first converted to an azide with an inversion of stereochemistry (Sₙ2 reaction), a common strategy in medicinal chemistry.[5] This azide intermediate then undergoes further reactions to build the complex heterocyclic final product.

Safety and Handling

As with any chemical reagent, proper handling of 6-fluoro-2,3-dihydro-1H-inden-1-ol is essential. While a specific Material Safety Data Sheet (MSDS) for the racemic compound is not widely published, data from the chiral enantiomer and related fluoro-indanols provide a reliable basis for safety protocols.

-

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

References

- United States Patent 9,062,050 B2. (2015).

-

Cook, D., Stephens, C. E., & La-Venia, A. (2021). Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR. Manuscript. [Link]

-

Li, T., et al. (2022). Cooperative Bimetallic Radical Catalysis Enables Asymmetric Hydrogen-Atom Transfer. Preprint. [Link]

-

Woodward, S., et al. (2015). Organocatalytic Synthesis of Pentafulvene Derivatives and Kinetic Analysis of Copper Catalyzed 1,4-Addition. Nottingham ePrints. [Link]

-

Cook, D., Stephens, C. E., & La-Venia, A. (2021). The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates. ChemRxiv. [Link]

-

Chemical Suppliers. (n.d.). 4-fluoro-2,3-dihydro-1H-inden-1-one | CAS 699-99-0. [Link]

-

ChemRxiv. (2021). Supporting Information for The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates. [Link]

-

GlobalChemMall. (n.d.). (2R)-2-amino-3-phenylmethoxypropan-1-ol,hydrochloride. [Link]

-

GlobalChemMall. (n.d.). (2S)-2-amino-3-methylbutan-1-ol,hydrochloride. [Link]

-

GlobalChemMall. (n.d.). (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol,hydrochloride. [Link]

-

ResearchGate. (2020). Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones. [Link]

Sources

- 1. Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Indanols in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The strategic placement of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] Within this context, the fluorinated indanol scaffold, specifically 6-Fluoro-2,3-dihydro-1H-inden-1-ol, represents a valuable building block for the synthesis of novel therapeutic agents. Its rigid, bicyclic structure combined with the electronic effects of the fluorine atom makes it an attractive starting point for structure-activity relationship (SAR) studies, particularly in the development of central nervous system (CNS) active compounds.[3]

This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, with a primary focus on its synthesis from the readily available precursor, 6-Fluoro-2,3-dihydro-1H-inden-1-one. We will delve into the mechanistic rationale behind the synthetic protocol, detail the expected characterization data, and discuss its potential applications in drug discovery and development.

Identity and Physicochemical Properties

While a specific CAS number for 6-Fluoro-2,3-dihydro-1H-inden-1-ol is not readily found in major chemical databases, its identity is unequivocally established through its synthesis from and relationship to its ketone precursor, 6-Fluoro-2,3-dihydro-1H-inden-1-one.

Precursor: 6-Fluoro-2,3-dihydro-1H-inden-1-one CAS Number: 1481-32-9[4] Molecular Formula: C₉H₇FO[4] Molecular Weight: 150.15 g/mol [4]

Target Compound: 6-Fluoro-2,3-dihydro-1H-inden-1-ol Molecular Formula: C₉H₉FO Molecular Weight: 152.17 g/mol

The properties of the target alcohol can be predicted based on its structure and the known properties of similar compounds.

| Property | 6-Fluoro-2,3-dihydro-1H-inden-1-one (Precursor) | 6-Fluoro-2,3-dihydro-1H-inden-1-ol (Target) |

| CAS Number | 1481-32-9 | Not readily available |

| Molecular Formula | C₉H₇FO | C₉H₉FO |

| Molecular Weight | 150.15 g/mol | 152.17 g/mol |

| Appearance | Solid | Expected to be a solid or oil |

| IUPAC Name | 6-fluoro-2,3-dihydroinden-1-one[4] | 6-fluoro-2,3-dihydro-1H-inden-1-ol |

Synthesis and Purification: A Practical Approach

The most direct and efficient laboratory-scale synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is achieved through the reduction of its corresponding ketone, 6-Fluoro-2,3-dihydro-1H-inden-1-one. This transformation is a classic example of nucleophilic addition to a carbonyl group, for which several reducing agents are suitable.

Synthesis of the Precursor: 6-Fluoro-2,3-dihydro-1H-inden-1-one

The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-one can be accomplished via the Tb(OTf)₃-catalyzed cyclization of 3-(4-fluorophenyl)propanoic acid.[5] This intramolecular Friedel-Crafts acylation provides a reliable route to the indanone core.

Reduction to 6-Fluoro-2,3-dihydro-1H-inden-1-ol

Sodium borohydride (NaBH₄) is the reagent of choice for this reduction due to its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to reagents like lithium aluminum hydride (LiAlH₄).[6] The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at or below room temperature.

The underlying mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the indanone. This nucleophilic attack breaks the carbon-oxygen π-bond, forming an intermediate alkoxide. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride [myskinrecipes.com]

- 4. 6-Fluoro-1-indanone | C9H7FO | CID 1519464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol: A Key Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated indanol derivative of significant interest in the field of drug discovery and development. We will delve into its molecular structure, physicochemical properties, synthesis, and analytical characterization. The causality behind experimental choices and the significance of this molecule as a building block for complex therapeutic agents will be a central focus.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][2] The indane scaffold, a bicyclic aromatic system, is a privileged structure found in numerous biologically active compounds. The combination of a fluorine substituent on the indane ring system, as seen in 6-Fluoro-2,3-dihydro-1H-inden-1-ol, creates a versatile intermediate for the synthesis of novel therapeutics.[3] This guide will illuminate the path from its synthesis to its potential applications, providing researchers and drug development professionals with a robust understanding of this valuable molecule.

Molecular Structure and Physicochemical Properties

6-Fluoro-2,3-dihydro-1H-inden-1-ol possesses a rigid bicyclic structure comprising a benzene ring fused to a five-membered ring containing a hydroxyl group. The fluorine atom is positioned at the 6th position of the aromatic ring.

Molecular Formula: C₉H₉FO

Molecular Weight: 152.17 g/mol

Structure:

Caption: 2D structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Exact Mass | 152.063742 g/mol | PubChem[4] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[4] |

These properties suggest that 6-Fluoro-2,3-dihydro-1H-inden-1-ol has moderate lipophilicity and is suitable as a scaffold for further chemical modification in drug design.

Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol

The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is typically achieved through a two-step process starting from 3-(4-fluorophenyl)propionic acid. The first step involves an intramolecular Friedel-Crafts acylation to form the precursor ketone, 6-fluoro-1-indanone. The second step is the reduction of this ketone to the desired alcohol.

Caption: Synthetic pathway to 6-Fluoro-2,3-dihydro-1H-inden-1-ol.

Synthesis of the Precursor: 6-Fluoro-1-indanone

The key precursor, 6-fluoro-1-indanone, is synthesized via the intramolecular cyclization of 3-(4-fluorophenyl)propionic acid.[5] This reaction is a classic example of a Friedel-Crafts acylation, where the carboxylic acid is activated to form an acylium ion, which then attacks the electron-rich aromatic ring.

Protocol 1: Synthesis of 6-Fluoro-1-indanone [6]

-

Reaction Setup: In a suitable reaction vessel, add 3-(4-fluorophenyl)propionic acid to polyphosphoric acid (PPA) at 50°C.

-

Heating: Increase the temperature of the viscous mixture to 90°C and stir for 2 hours. The elevated temperature is necessary to overcome the activation energy for the cyclization.

-

Quenching: Carefully pour the hot syrup into a beaker containing ice water and stir for 30 minutes to quench the reaction and dissolve the PPA.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic extracts successively with water and saturated sodium bicarbonate solution until the aqueous layer is neutral. This removes any remaining acid.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 6-fluoro-1-indanone as a solid.

Reduction to 6-Fluoro-2,3-dihydro-1H-inden-1-ol

The final step is the reduction of the carbonyl group of 6-fluoro-1-indanone to a hydroxyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, as it does not reduce the aromatic ring.[7]

Protocol 2: Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol [6]

-

Dissolution: Dissolve 6-fluoro-1-indanone in a mixture of dichloromethane (DCE) and methanol (MeOH).

-

Reduction: Add sodium borohydride (NaBH₄) to the solution. The reaction is typically exothermic and should be monitored.

-

Reaction Time: Stir the reaction mixture at room temperature for 30 minutes.

-

Quenching: Quench the reaction by the careful addition of water.

-

Extraction: Extract the product into dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure to yield the title compound.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-Fluoro-2,3-dihydro-1H-inden-1-ol. The following techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the methylene protons of the five-membered ring. The coupling patterns of the aromatic protons will be influenced by the fluorine atom. The benzylic proton (at C1) will likely appear as a triplet. The methylene protons at C2 and C3 will exhibit complex splitting patterns due to geminal and vicinal coupling.[8][9]

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shift of the carbon attached to the hydroxyl group (C1) will be in the range of 60-80 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of one fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] The IR spectrum of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is expected to show the following characteristic absorption bands:

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3600 | O-H | Stretching (broad) |

| 3000-3100 | C-H (aromatic) | Stretching |

| 2850-3000 | C-H (aliphatic) | Stretching |

| 1450-1600 | C=C (aromatic) | Stretching |

| 1000-1300 | C-F | Stretching |

| 1000-1200 | C-O | Stretching |

The broad O-H stretching band is a key indicator of the presence of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Fluoro-2,3-dihydro-1H-inden-1-ol, the molecular ion peak (M⁺) would be observed at m/z 152. The fragmentation pattern would likely involve the loss of water (M-18) and other characteristic fragments of the indane ring system.

Applications in Drug Discovery and Development

6-Fluoro-2,3-dihydro-1H-inden-1-ol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores.

Derivatives of fluorinated indanones and indanols have been explored for a range of biological activities. For instance, ethyl 2-(6-fluoro-1-hydroxy-1-indanyl)acetate, synthesized from 6-fluoro-1-indanone, has been identified as a potent muscle relaxant.[5] Additionally, related structures have been investigated as potential agents for the treatment of hepatitis C.[5] The rigid scaffold of the indane ring system is advantageous in drug design as it can help to pre-organize functional groups for optimal interaction with biological targets.

Caption: Role of 6-Fluoro-2,3-dihydro-1H-inden-1-ol in drug discovery.

Conclusion

6-Fluoro-2,3-dihydro-1H-inden-1-ol is a strategically important synthetic intermediate in medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the beneficial properties conferred by the fluorinated indane scaffold, makes it an attractive building block for the development of novel therapeutic agents. This guide has provided a detailed overview of its structure, synthesis, and characterization, offering a solid foundation for researchers and scientists working in the field of drug discovery. The continued exploration of derivatives based on this scaffold holds significant promise for the identification of new and improved medicines.

References

-

PubChem. (n.d.). 6-Fluoro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

- Szymański, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

- Gladić, J., et al. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841.

- Google Patents. (n.d.). Process for the preparation of 6-fluoro-2-methyl-1-indanone.

- Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4681–4694.

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

- Jovanović, J., et al. (2004). NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Journal of the Serbian Chemical Society, 69(10), 753-763.

- Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry, 63(19), 10638–10676.

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Palacký, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Girlando, A., et al. (1975). Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 71, 689-701.

- Jovanović, J., et al. (2003). NMR Analysis of 2-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Journal of the Serbian Chemical Society, 68(11), 841-849.

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Singh, V., et al. (2014). Fig. S19 1 H NMR spectrum of methyl 6-fluoro-1H-indene-2-carboxylate (6j). ResearchGate. Retrieved from [Link]

-

DEA. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

- Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(7), 1356–1372.

-

MySkinRecipes. (n.d.). 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride. Retrieved from [Link]

- Materazzi, S., et al. (2018). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time analysis of volatile organic compounds in complex matrices. Analytical and Bioanalytical Chemistry, 410(22), 5481–5493.

- da Silva, G. N., et al. (2022). Chemical Profile and Biological Activities of Dipteryx lacunifera Ducke. Journal of the Brazilian Chemical Society, 33(11), 1309-1318.

-

MySkinRecipes. (n.d.). 7-Fluoro-2,3-dihydro-1H-inden-4-ol. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride [myskinrecipes.com]

- 4. 6-Fluoro-1-indanone | C9H7FO | CID 1519464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

A Technical Guide to the Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol: Precursor Strategies and Methodologies

This guide provides an in-depth exploration of the synthetic pathways leading to 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a key fluorinated building block in medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized approach to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated scaffolds like 6-Fluoro-2,3-dihydro-1H-inden-1-ol are of significant interest to researchers in drug discovery and development.[1][3]

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of precursors, the mechanistic underpinnings of the reactions, and the practical considerations for successful execution in a laboratory setting. The synthesis is logically divided into two primary stages: the formation of the key precursor, 6-Fluoro-1-indanone, followed by its reduction to the target alcohol.

The Strategic Precursor: Synthesis of 6-Fluoro-1-indanone

The most direct and widely employed precursor for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is its corresponding ketone, 6-Fluoro-1-indanone.[1] This versatile intermediate provides a robust foundation for accessing the target alcohol through well-established reduction methodologies.[4] The primary route to 6-Fluoro-1-indanone involves an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid derivative.[5][6]

Synthetic Pathway Overview

The overall transformation from a commercially available starting material to the key indanone precursor is illustrated below. The synthesis commences with the reduction of p-fluorocinnamic acid to yield 3-(4-fluorophenyl)propanoic acid, which is then cyclized via an intramolecular Friedel-Crafts reaction.[6]

Caption: Synthetic route to the key precursor, 6-Fluoro-1-indanone.

Step 1: Synthesis of 3-(4-Fluorophenyl)propanoic Acid

The initial step involves the saturation of the alkene double bond in p-fluorocinnamic acid. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of p-Fluorocinnamic Acid [6]

-

Reaction Setup: In a hydrogenation vessel, dissolve p-fluorocinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, ~2 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(4-fluorophenyl)propanoic acid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Catalyst: PtO₂ (Adam's catalyst) is highly effective for the hydrogenation of aromatic and vinylic double bonds under mild conditions.

-

Solvent: Ethanol or ethyl acetate are chosen for their ability to dissolve the starting material and for their inertness under hydrogenation conditions.

-

Pressure: Moderate hydrogen pressure is sufficient to drive the reaction to completion efficiently without requiring specialized high-pressure equipment.

Step 2: Intramolecular Friedel-Crafts Acylation

This is the critical ring-closing step to form the indanone structure. The reaction involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by an AlCl₃-mediated intramolecular electrophilic aromatic substitution.[6]

Experimental Protocol: Synthesis of 6-Fluoro-1-indanone [6]

-

Acyl Chloride Formation:

-

To a solution of 3-(4-fluorophenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride (typically 1.5-2.0 equivalents) to the solution at 0 °C.

-

Allow the reaction to stir at room temperature for several hours until gas evolution ceases.

-

Remove the solvent and excess reagent under vacuum to obtain the crude acyl chloride.

-

-

Friedel-Crafts Cyclization:

-

Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, ~1.3 equivalents) in anhydrous CH₂Cl₂.

-

Slowly add the acyl chloride solution to the AlCl₃ slurry at 0 °C.

-

After the addition is complete, remove the ice bath and reflux the mixture for 3-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-Fluoro-1-indanone.[6]

-

Causality Behind Experimental Choices:

-

Reagents: Oxalyl chloride or thionyl chloride are standard reagents for converting carboxylic acids to acyl chlorides. The choice often depends on the ease of removing byproducts (gaseous HCl, CO, CO₂ for oxalyl chloride).

-

Catalyst: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion necessary for the intramolecular attack on the electron-rich aromatic ring.

-

Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction between the acyl chloride and AlCl₃. Refluxing is then required to provide the activation energy for the cyclization step.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol

With the key precursor, 6-Fluoro-1-indanone, in hand, the final step is the reduction of the ketone functionality to a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be accomplished through several reliable methods, primarily using metal hydrides or catalytic hydrogenation.[4][7]

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other potentially sensitive functional groups.[8][9] Its ease of use and safety profile make it a preferred choice in many laboratory settings.

Mechanism of NaBH₄ Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[10] The resulting alkoxide is then protonated during the work-up to yield the final alcohol.

Caption: Simplified mechanism of ketone reduction by sodium borohydride.

Experimental Protocol: NaBH₄ Reduction of 6-Fluoro-1-indanone [4]

-

Reaction Setup: Dissolve 6-Fluoro-1-indanone (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC until all the starting ketone has been consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extraction and Isolation: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purification: Purify the product by column chromatography or recrystallization to obtain pure 6-Fluoro-2,3-dihydro-1H-inden-1-ol.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" alternative to hydride reagents, as it avoids the generation of boron or aluminum salts as byproducts.[7] This method involves the use of hydrogen gas and a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation of 6-Fluoro-1-indanone [7]

-

Reaction Setup: In a hydrogenation vessel, dissolve 6-Fluoro-1-indanone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Catalyst Addition: Add a heterogeneous catalyst, such as Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel.

-

Hydrogenation: Seal the vessel, purge with hydrogen, and then pressurize with hydrogen gas (typically 1-10 atm). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction's progress by hydrogen uptake or TLC analysis.

-

Work-up and Isolation: Once complete, vent the hydrogen and filter the mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the product.

Causality Behind Experimental Choices:

-

Catalyst Choice: Catalysts like Pd/C are effective for carbonyl reduction. However, care must be taken as more aggressive conditions (higher pressure/temperature) or more active catalysts (like Platinum) could potentially lead to hydrodefluorination or reduction of the aromatic ring.[7][11] Copper-based catalysts have shown high selectivity for the C=O group in similar systems.[7]

-

Reaction Conditions: The conditions must be carefully controlled. Over-reduction is a potential side reaction, especially with fluorinated aromatic systems which can be susceptible to defluorination under harsh hydrogenation conditions.[11]

Comparison of Reduction Methods

| Feature | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation |

| Selectivity | Excellent for ketones; does not reduce esters or amides.[8][12] | Can be highly selective, but over-reduction or defluorination is possible with aggressive catalysts/conditions.[11] |

| Operational Simplicity | High; conducted at atmospheric pressure with standard glassware. | Requires specialized hydrogenation equipment (e.g., Parr shaker). |

| Safety | Relatively safe; handle with care as it reacts with water/acid to produce H₂ gas. | Use of flammable H₂ gas under pressure requires strict safety protocols. |

| Work-up | Involves quenching and extraction; generates borate salt waste. | Simple filtration to remove the catalyst; minimal waste. |

| Cost | Generally inexpensive and readily available. | Initial catalyst cost can be high, but it can often be recovered and reused. |

Conclusion

The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is a well-defined process that hinges on the successful preparation of its key precursor, 6-Fluoro-1-indanone. The intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid provides a reliable route to this crucial intermediate. The subsequent reduction of the indanone to the target indanol can be achieved efficiently and with high yield using either sodium borohydride or catalytic hydrogenation. The choice between these methods will depend on the specific laboratory capabilities, scale, and desired selectivity profile. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this valuable fluorinated building block for applications in drug discovery and materials science.

References

-

Katarzyna, B., & Lucjusz, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

-

Lead Sciences. (n.d.). 6-Fluoro-2,3-dihydro-1H-inden-5-ol. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. Retrieved from [Link]

-

Glorius, F., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(25), 13677-13681. Available at: [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]

-

Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

Stevens Institute of Technology. (2008). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Retrieved from [Link]

-

MDPI. (n.d.). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[4][5]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

A-Technical-Guide-to-6-Fluoro-2,3-dihydro-1H-inden-1-ol

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated analog of indanol, is a valuable heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic scaffold, coupled with the strategic placement of a fluorine atom, offers a unique combination of lipophilicity, metabolic stability, and conformational constraint. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols and safety considerations are also presented to aid researchers in its practical application.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for this compound is 6-Fluoro-2,3-dihydro-1H-inden-1-ol . It belongs to the class of fluorinated indanols. The fluorine substituent significantly influences the molecule's electronic properties and metabolic stability, making it an attractive moiety in drug design.[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 6-Fluoro-2,3-dihydro-1H-inden-1-ol | N/A |

| Synonyms | 6-Fluoro-1-indanol | N/A |

| CAS Number | 148265-61-0 | N/A |

| Molecular Formula | C₉H₉FO | [3] |

| Molecular Weight | 152.17 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 60-61 °C | [4] |

The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[1][2] The fluorine atom in 6-fluoro-2,3-dihydro-1H-inden-1-ol imparts several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.[5]

-

Increased Potency: Fluorine's high electronegativity can alter the pKa of nearby functional groups and lead to more favorable interactions with target proteins, enhancing binding affinity.[1]

-

Improved Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[1] This is particularly relevant for developing drugs targeting the central nervous system (CNS).[5][6]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-ol is through the selective reduction of its corresponding ketone precursor, 6-fluoro-1-indanone (CAS 1481-32-9).[4]

Causality of Reagent Selection

The choice of reducing agent is critical for this transformation. Sodium borohydride (NaBH₄) is the preferred reagent over more powerful hydrides like lithium aluminum hydride (LiAlH₄).

-

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other potentially present functional groups, such as esters or amides, which is crucial when working with more complex derivatives.

-

Safety and Practicality: NaBH₄ is stable in protic solvents like methanol and ethanol and is significantly safer and easier to handle than the pyrophoric and highly reactive LiAlH₄, which requires strictly anhydrous conditions.[7]

Detailed Experimental Protocol: Reduction of 6-Fluoro-1-indanone

This protocol describes a reliable method for the synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-ol.

Materials:

-

6-Fluoro-1-indanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water (H₂O)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 6-fluoro-1-indanone (1.0 eq) in methanol (approx. 20 mL per gram of indanone) at room temperature with stirring.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C. The slow addition prevents excessive foaming and ensures a controlled reaction rate.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or deionized water to decompose the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 6-fluoro-2,3-dihydro-1H-inden-1-ol can be purified by flash column chromatography on silica gel if necessary to yield a white to off-white solid.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-Fluoro-1-indanol.

Applications in Drug Development

6-Fluoro-2,3-dihydro-1H-inden-1-ol is not typically a final drug product but rather a crucial intermediate. The hydroxyl group serves as a versatile chemical handle for further elaboration, while the fluorinated indan core provides a rigid scaffold for building more complex molecules.

Role as a Key Building Block

Its structure is found in precursors to a variety of biologically active compounds, particularly those targeting the central nervous system.[5] The indanol core is a known pharmacophore in ligands for various receptors and enzymes. For instance, related indanone derivatives have been used in the synthesis of potent muscle relaxants and agents for treating hepatitis C.[9]

Example Synthetic Application Pathway

The hydroxyl group of 6-fluoro-1-indanol can be readily converted into other functional groups (e.g., amines, ethers, esters) to build out a molecule's structure and modulate its properties for structure-activity relationship (SAR) studies.[5]

Caption: Derivatization pathways from 6-Fluoro-1-indanol.

Spectroscopic Characterization

Unequivocal identification of 6-fluoro-2,3-dihydro-1H-inden-1-ol is achieved through standard spectroscopic methods.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), a triplet for the carbinol proton (-CHOH), and multiplets for the aliphatic protons of the five-membered ring.

-

¹³C NMR: The carbon spectrum will display the expected number of signals, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching frequencies for the aromatic and aliphatic portions.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns for indanols.[10][11]

Handling, Storage, and Safety

As a laboratory chemical, 6-fluoro-2,3-dihydro-1H-inden-1-ol should be handled with appropriate care.

-

Handling: Use in a well-ventilated area or fume hood.[12] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][13]

-

Safety: The compound may cause skin, eye, and respiratory irritation.[14] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

References

- Synthesis method of 2, 6-dimethyl-1-indanone. (n.d.). Google Patents.

-

MySkinRecipes. (n.d.). 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride. Retrieved January 26, 2026, from [Link]

-

Lead Sciences. (n.d.). 6-Fluoro-2,3-dihydro-1H-inden-5-ol. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

-

Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. [Link]

-

Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-46). ResearchGate. [Link]

-

Wills, M., et al. (2016). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Sahu, P. K., & Sahu, P. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

-

ScienceDaily. (2023, February 21). Novel method to synthesize valuable fluorinated drug compounds. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

-

Angene Chemical. (2021, May 1). 2-Fluoro-6-nitroaniline Safety Data Sheet. Retrieved January 26, 2026, from [Link]

-

Alcarazo, M., et al. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. MDPI. [Link]

-

Wikipedia. (n.d.). Psilocin. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2022). In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-indol-2-one. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro- Mass Spectrum. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencedaily.com [sciencedaily.com]

- 3. 6-Fluoro-2,3-dihydro-1H-inden-5-ol - Lead Sciences [lead-sciences.com]

- 4. echemi.com [echemi.com]

- 5. 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride [myskinrecipes.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Inden-1-ol, 2,3-dihydro- [webbook.nist.gov]

- 11. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated building block of significant interest in contemporary drug discovery and development. The strategic incorporation of a fluorine atom onto the indanol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the molecular characteristics, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a key intermediate. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into organic molecules is a widely employed and highly effective strategy in modern medicinal chemistry.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4] Judicious placement of fluorine can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[5][6] The 2,3-dihydro-1H-inden-1-ol (indanol) scaffold, a rigid bicyclic structure, is a common motif in biologically active compounds. The combination of the indanol core with a fluorine substituent at the 6-position creates a versatile building block, 6-Fluoro-2,3-dihydro-1H-inden-1-ol, with significant potential for the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders.

Molecular and Physicochemical Profile

The structural and electronic properties of 6-Fluoro-2,3-dihydro-1H-inden-1-ol are fundamental to its utility in drug design.

Chemical Structure and Formula

The chemical structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol consists of a dihydrogenated indene core, also known as an indane ring system. A fluorine atom is substituted at the 6-position of the aromatic ring, and a hydroxyl group is present at the 1-position of the five-membered ring.

Chemical Formula: C₉H₉FO

Molecular Weight: 152.17 g/mol

Key Structural Identifiers:

| Identifier | Value |

| Canonical SMILES | C1C(C2=C(C=C1)C=C(C=C2)F)O |

| InChI | InChI=1S/C9H9FO/c10-7-3-4-8-2-1-6(11)5-9(8)7/h3-4,6,11H,1-2,5H2 |

| InChIKey | Not readily available for this specific compound. |

Physicochemical Properties (Predicted and Inferred)

While specific experimental data for this exact compound is not widely published, its physicochemical properties can be inferred from its constituent functional groups and related structures. The presence of the fluorine atom is expected to increase the lipophilicity (logP) of the molecule compared to the parent 1-indanol.[4] This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, including the blood-brain barrier.

The electron-withdrawing nature of the fluorine atom can also influence the acidity of the hydroxyl group, although this effect is transmitted through the aromatic ring and is likely to be modest.

Synthesis and Manufacturing

The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is typically achieved through a two-step process starting from commercially available precursors. The key intermediate is the corresponding ketone, 6-Fluoro-1-indanone.

Synthesis of the Precursor: 6-Fluoro-1-indanone

A common and effective method for the synthesis of 6-Fluoro-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.[7][8]

Experimental Protocol: Synthesis of 6-Fluoro-1-indanone [8]

-

Step 1: Preparation of 3-(4-fluorophenyl)propionic acid.

-

p-Fluorocinnamic acid is hydrogenated in the presence of a platinum(IV) oxide (PtO₂) catalyst.

-

The reaction is typically carried out in a suitable solvent such as ethanol under a hydrogen atmosphere.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 3-(4-fluorophenyl)propionic acid.

-

-

Step 2: Intramolecular Friedel-Crafts Acylation.

-

The 3-(4-fluorophenyl)propionic acid is converted to its corresponding acyl chloride by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

The resulting acyl chloride is then subjected to an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (CH₂Cl₂).

-

The reaction mixture is refluxed to drive the cyclization.

-

Upon completion, the reaction is quenched with ice water, and the product is extracted with an organic solvent.

-

Purification by column chromatography yields 6-Fluoro-1-indanone.

-

Caption: Synthesis of 6-Fluoro-1-indanone.

Reduction of 6-Fluoro-1-indanone to 6-Fluoro-2,3-dihydro-1H-inden-1-ol

The final step in the synthesis is the reduction of the ketone functionality of 6-Fluoro-1-indanone to the corresponding alcohol. This is a standard transformation in organic synthesis and can be achieved with a variety of reducing agents.

Experimental Protocol: Reduction to 6-Fluoro-2,3-dihydro-1H-inden-1-ol [9]

-

Reduction Reaction:

-

6-Fluoro-1-indanone is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of water or a dilute acid.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 6-Fluoro-2,3-dihydro-1H-inden-1-ol.

-

Caption: Reduction of 6-Fluoro-1-indanone.

Spectroscopic and Analytical Data (Predicted)

Detailed spectroscopic data for 6-Fluoro-2,3-dihydro-1H-inden-1-ol would be essential for its unambiguous identification and characterization. Based on the known spectra of 1-indanol and the expected influence of the fluorine substituent, the following spectral features can be predicted:[8][10][11]

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The benzylic proton at the 1-position would appear as a multiplet, coupled to the adjacent methylene protons. The protons of the five-membered ring would exhibit complex splitting patterns.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the fluorine and hydroxyl groups.

-

¹⁹F NMR: A single resonance would be observed for the fluorine atom, with its chemical shift being characteristic of an aryl fluoride.

-

IR Spectroscopy: The spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-F stretching vibrations would be observed in the fingerprint region (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.17). Fragmentation patterns would likely involve the loss of water and other characteristic fragments of the indane ring system.

Chemical Reactivity and Synthetic Utility

The reactivity of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is governed by its two primary functional groups: the secondary alcohol and the fluoroaromatic ring.

-

Reactions of the Hydroxyl Group: The alcohol functionality can undergo a wide range of transformations, including oxidation to the corresponding ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions.

-

Reactions of the Fluoroaromatic Ring: The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, the aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents.

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group provides a convenient handle for the introduction of various pharmacophoric groups, while the fluorinated indane scaffold serves as a rigid and lipophilic core.

Applications in Drug Discovery and Development

The 6-fluoroindane scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. The introduction of fluorine can enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[1] Furthermore, the increased lipophilicity can improve blood-brain barrier penetration, a critical factor for CNS-active drugs.[4]

Derivatives of fluorinated indanols and their corresponding amines and ketones have been investigated for a range of therapeutic applications, including:

-

Neurodegenerative Diseases: The indane core is present in several compounds developed for the treatment of Alzheimer's and Parkinson's diseases.

-

Psychiatric Disorders: The rigid structure of the indane nucleus is suitable for designing ligands for various CNS receptors, such as serotonin and dopamine receptors, which are implicated in a variety of psychiatric conditions.

-

Anti-inflammatory Agents: For instance, the precursor 6-fluoro-2-methyl-1-indanone is a key intermediate in the synthesis of Sulindac, a non-steroidal anti-inflammatory drug (NSAID).[1]

Safety and Handling

As with all laboratory chemicals, 6-Fluoro-2,3-dihydro-1H-inden-1-ol should be handled with appropriate safety precautions. While specific toxicity data is not available, compounds containing aromatic fluorine should be handled with care.[9][12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

6-Fluoro-2,3-dihydro-1H-inden-1-ol is a valuable and versatile building block for medicinal chemistry. Its unique combination of a rigid indane scaffold and a strategically placed fluorine atom offers significant advantages in the design of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The synthetic routes to this compound are well-established, proceeding through the corresponding 6-fluoro-1-indanone. As the demand for more effective and safer therapeutics continues to grow, the importance of key fluorinated intermediates like 6-Fluoro-2,3-dihydro-1H-inden-1-ol in drug discovery pipelines is expected to increase.

References

-

Apsit, A. (2021). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

- Bielenica, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Taylor, R. E. (2015). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 7(1), 15-27.

- Not available.

- Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642.

- Zwier, T. S. (2021). High-resolution UV spectroscopy of 1-indanol. Physical Chemistry Chemical Physics, 23(10), 5764-5775.

- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.

- Chambers, R. D. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46.

- Zwier, T. S. (2021). High-resolution UV spectroscopy of 1-indanol. Fritz Haber Institute.

- Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-28.

- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Purdue University. Fluorine Safety. Retrieved from [Link]

- Edens, H. M. J., et al. (2026). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols.

-

New Jersey Department of Health. Hazard Summary Identification. Retrieved from [Link]

- Not available.

- Not available.

- Not available.

- Not available.

-

PubChem. 6-Fluoroindole. Retrieved from [Link]

- Not available.

- Not available.

-

Enamine. Synthesis of fluorinated building blocks at Enamine. Retrieved from [Link]

-

PubChem. 1-Indanol. Retrieved from [Link]

Sources

- 1. WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone - Google Patents [patents.google.com]

- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Fluoro-1-indanone, 1G | Labscoop [labscoop.com]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. Psilocin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. scholar.ui.ac.id [scholar.ui.ac.id]

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated analog of the indanol scaffold, which is of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This document details the fundamental physicochemical properties of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, including its molecular weight. Furthermore, it outlines a robust synthetic protocol for its preparation from the corresponding indanone and discusses key analytical techniques for its characterization. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Indanols in Medicinal Chemistry

The indane framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a fluorine atom onto this scaffold, as in 6-Fluoro-2,3-dihydro-1H-inden-1-ol, offers a powerful strategy to modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can lead to enhanced metabolic stability by blocking sites of oxidative metabolism. Additionally, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups and influence conformational preferences, which can in turn impact receptor binding affinity and selectivity. Consequently, fluorinated indanols are valuable building blocks in the synthesis of novel drug candidates for a range of therapeutic areas, including neuroscience and oncology.

Physicochemical Properties of 6-Fluoro-2,3-dihydro-1H-inden-1-ol

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).

Molecular Weight and Formula

The molecular formula of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is C₉H₉FO. The molecular weight is calculated from the atomic weights of its constituent atoms. The precursor, 6-Fluoro-1-indanone, has the molecular formula C₉H₇FO[1]. The reduction of the ketone to an alcohol involves the addition of two hydrogen atoms.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO | Calculated |

| Molecular Weight | 152.17 g/mol | Calculated |

| Exact Mass | 152.0637 u | Calculated |

Calculations are based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), and Oxygen (15.999 u).

Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol

The most direct and common method for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is the reduction of its corresponding ketone precursor, 6-Fluoro-2,3-dihydro-1H-inden-1-one (also known as 6-fluoro-1-indanone). Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.

Synthetic Workflow